molecular formula C24H29N5O3 B2609704 7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021062-42-9

7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2609704
CAS RN: 1021062-42-9
M. Wt: 435.528
InChI Key: RKNXTCUPBSOJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Analysis

  • The compound exhibits interesting tautomeric behavior with potential implications for medicinal chemistry. It exists as a zwitterion with proton localization on the nitrogen atom of the piperidine ring, and its negative charge is delocalized over the pyrazololate fragment. This dual characteristic may influence its interaction with biological targets. The structure and spontaneous transformation products of the compound have been studied, highlighting its stability in crystal form and reactivity in solution, leading to a complex mixture of products upon attempts at purification or synthesis through conventional methods (Gubaidullin et al., 2014).

Synthesis and Structural Confirmation

  • Research into synthetic routes for related compounds emphasizes the role of specific reactions, such as the Claisen-Schmidt type reaction, in producing derivatives with distinct structural and possibly pharmacological properties. These synthetic approaches contribute to expanding the chemical space around the core structure of interest. The synthesis and X-ray crystal structure determination of related compounds offer insights into their conformations and the potential for activity modulation (Koshetova et al., 2022).

Biological Activity and Potential Applications

  • The chemical framework related to the compound serves as a basis for the development of new molecules with potential biological activities. For instance, derivatives have been evaluated for their biocidal properties against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential for antimicrobial applications. This highlights the compound's relevance to the discovery and optimization of new therapeutic agents (Youssef et al., 2011).

Antagonist Activity and Drug Design

  • Investigations into the antagonist activity of structurally related compounds, particularly focusing on serotonin receptors, underscore the potential of this chemical class for the development of drugs targeting the central nervous system. This research can inform the design and optimization of novel therapeutic agents that leverage the unique structural features of the core compound for enhanced activity and selectivity (Watanabe et al., 1992).

Antimicrobial and Antifungal Evaluations

  • Further exploration of the compound's derivatives has identified significant antimicrobial and antifungal activities, providing a foundation for the development of new agents in these therapeutic areas. The diverse biological activities associated with this chemical scaffold suggest its potential as a versatile platform for drug discovery (Bialy & Gouda, 2011).

properties

IUPAC Name

7-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-17(5-2)22(30)27-11-13-28(14-12-27)23(31)19-15-26(3)16-20-21(19)25-29(24(20)32)18-9-7-6-8-10-18/h6-10,15-17H,4-5,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNXTCUPBSOJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.